Benzyl 3-cyanopiperazine-1-carboxylate

Description

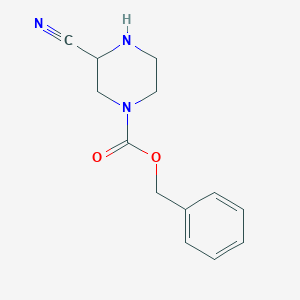

Benzyl 3-cyanopiperazine-1-carboxylate is a piperazine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a cyano (-CN) substituent at the 3-position of the piperazine ring. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. The cyano group enhances electrophilicity, making the compound a versatile intermediate for further functionalization, such as reduction to amines or participation in click chemistry .

Structure

2D Structure

Properties

IUPAC Name |

benzyl 3-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-8-12-9-16(7-6-15-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFKVLLZTZZDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696723 | |

| Record name | Benzyl 3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071827-03-6 | |

| Record name | Benzyl 3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Benzyl 3-cyanopiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the design of bioactive molecules and potential drug candidates. Medicine: The compound is explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals. Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which Benzyl 3-cyanopiperazine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, highlighting differences in substituent positions, functional groups, and physicochemical properties.

Structural Analogs

Physicochemical Properties

- Cyano vs.

- Substituent Position: Moving the cyano group from the 4- to 3-position (as in the target compound) alters steric and electronic effects, impacting reactivity in nucleophilic substitution or cross-coupling reactions .

Biological Activity

Benzyl 3-cyanopiperazine-1-carboxylate (BCPC) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BCPC, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships based on diverse research findings.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- Functional Groups : Piperazine, Benzyl, Cyanomethyl, Carboxylate

These properties suggest that BCPC can serve as a versatile scaffold for developing bioactive molecules, particularly due to the piperazine structure's prevalence in pharmaceuticals.

BCPC's mechanism of action involves its interaction with various molecular targets, such as enzymes and receptors. The cyanomethyl group is critical for binding to active sites, potentially modulating enzyme activity. Preliminary studies indicate that BCPC may act as an inhibitor or activator of specific biochemical pathways, although detailed studies elucidating these interactions remain limited.

Anticancer Potential

Research indicates that compounds structurally similar to BCPC have exhibited anticancer properties. For example, derivatives of piperazine have demonstrated the ability to reduce cancer cell viability while being less toxic to healthy cells. Studies suggest that BCPC may possess similar anticancer activity, warranting further investigation.

Ligand Activity

BCPC has been studied for its potential as a ligand in biochemical assays. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Synthesis and Characterization

The synthesis of BCPC typically involves reactions between piperazine derivatives and benzyl chloroformate in the presence of cyanomethyl reagents. Common solvents include dichloromethane, with bases like triethylamine facilitating the reaction.

Biological Evaluations

Preliminary studies have indicated that BCPC derivatives can enhance the efficacy of existing anticancer drugs like doxorubicin (DOX). For instance, compounds containing piperazine structures have shown synergistic effects when combined with DOX, leading to increased cytotoxicity against cancer cell lines while minimizing harm to normal cells.

Structure-Activity Relationship (SAR)

A comparative analysis of BCPC with other piperazine derivatives reveals that modifications in substituents significantly affect biological activity. For instance:

| Compound | Substituent | IC50 (µM) | Remarks |

|---|---|---|---|

| BCPC | Benzyl | 245 | Base compound |

| Compound A | Halogenated Phenyl | 12 | Enhanced cytotoxic effects |

| Compound B | Methyl | 100 | Reduced activity |

This table illustrates how structural modifications can lead to varying levels of biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-cyanopiperazine-1-carboxylate typically proceeds via the following key steps:

- Starting Materials: Piperazine or its derivatives serve as the core scaffold. The piperazine nitrogen is protected by a benzyl carbamate group introduced via reaction with benzyl chloroformate (Cbz-Cl).

- Introduction of the Cyanomethyl Group: The cyanomethyl moiety is introduced at the 3-position of the piperazine ring, often via nucleophilic substitution or alkylation using cyanomethyl reagents such as cyanomethyl bromide or cyanomethyl chloride.

- Reaction Conditions: The reaction is generally carried out in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) is employed to neutralize the released acid and drive the reaction forward.

- Temperature Control: Reactions are typically conducted at ambient to moderate temperatures (0–40°C) to prevent side reactions and decomposition.

This synthetic sequence allows for selective functionalization while maintaining the integrity of sensitive groups.

Industrial Production Methods

For large-scale synthesis, continuous flow reactors are increasingly employed to enhance reaction control, reproducibility, and yield. Key industrial considerations include:

- Continuous Flow Synthesis: This approach allows precise control over reaction time, temperature, and mixing, leading to consistent product quality.

- Purification: Post-reaction, purification methods such as recrystallization or chromatographic techniques (e.g., flash chromatography) are applied to isolate the product with high purity.

- Yield Optimization: Industrial protocols focus on optimizing molar ratios, solvent choice, and reaction time to maximize yield and minimize impurities.

Representative Preparation Procedure (Research-Based Example)

A typical laboratory-scale synthesis based on literature involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperazine + benzyl chloroformate + TEA | Protection of piperazine nitrogen as benzyl carbamate in DCM solvent at 0–25°C. |

| 2 | Protected piperazine + cyanomethyl halide + base | Alkylation at the 3-position with cyanomethyl halide in THF or DCM, base present to neutralize acid byproducts. |

| 3 | Work-up and purification | Extraction, washing, drying, followed by recrystallization or chromatography to purify the product. |

Research Findings and Optimization

- Base Selection: Triethylamine is preferred due to its moderate basicity and ease of removal. Other bases like sodium hydride or potassium carbonate have been explored but may lead to side reactions.

- Solvent Effects: Dichloromethane and THF provide good solubility for reactants and facilitate clean reactions.

- Temperature: Lower temperatures reduce side reactions such as over-alkylation or decomposition of the cyanomethyl group.

- Yield and Purity: Optimized conditions typically afford yields above 85% with product purity exceeding 95%, confirmed by HPLC and NMR analyses.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Conditions | Outcome |

|---|---|---|

| Piperazine derivative | 1 equiv | Starting material |

| Benzyl chloroformate | 1.1 equiv | For carbamate protection |

| Cyanomethyl halide | 1.2 equiv | For cyanomethyl substitution |

| Base | Triethylamine, 1.5 equiv | Acid scavenger |

| Solvent | DCM or THF | Reaction medium |

| Temperature | 0–25°C | Control side reactions |

| Reaction time | 2–4 hours | Complete conversion |

| Yield | 85–92% | Isolated product |

| Purity (HPLC) | >95% | Confirmed by chromatographic analysis |

Notes on Related Compounds and Synthetic Analogues

While direct detailed protocols for this compound are limited, analogues such as Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate have been synthesized using similar methodologies, confirming the robustness of this approach for cyanomethylated piperazine derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare benzyl 3-cyanopiperazine-1-carboxylate derivatives?

- Methodological Answer : The synthesis of benzyl piperazine carboxylate derivatives often involves transition metal-catalyzed coupling reactions. For example, iridium-catalyzed regioselective amination of allylic acetates with benzyl piperazine-1-carboxylate precursors in DMF at 50°C has been reported to yield substituted derivatives with moderate to high enantioselectivity (up to 94% ee) . Key steps include:

- Reaction Setup : Use of anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation.

- Purification : Flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) followed by NMR and HRMS analysis to confirm purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Multimodal characterization is critical:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, with shifts at δ ~4.5–5.2 ppm indicating benzyl ester protons and δ ~160–170 ppm confirming carbonyl groups .

- HRMS : Exact mass determination (e.g., ESI-HRMS) validates molecular formula .

- SFC Analysis : Used to quantify enantiomeric excess (ee) in stereoselective syntheses .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Stability data from related benzyl piperazine carboxylates suggest:

- Temperature : Store at room temperature (RT) in sealed containers to avoid decomposition .

- Moisture Control : Use desiccants or vacuum-sealed packaging to prevent hydrolysis of the cyanopiperazine or ester moieties .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental HRMS data with theoretical isotopic patterns to rule out impurities .

- 2D NMR Techniques : Employ COSY or HSQC to resolve overlapping proton signals, particularly in congested regions (e.g., piperazine ring protons) .

- Crystallography : If single crystals are obtainable, X-ray diffraction (using SHELX programs ) provides unambiguous structural confirmation.

Q. What strategies optimize regioselectivity in the functionalization of the piperazine ring?

- Methodological Answer :

- Catalyst Design : Iridium catalysts with chiral ligands (e.g., phosphoramidites) enhance enantioselectivity in allylic amination .

- Substituent Effects : Electron-withdrawing groups (e.g., cyano) at the 3-position of piperazine increase electrophilicity at adjacent sites, directing nucleophilic attack .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2-type mechanisms .

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : Bulky substituents on the piperazine nitrogen (e.g., benzyl groups) slow reaction kinetics but improve selectivity for mono-functionalization .

- Electronic Effects : The electron-deficient cyano group activates the piperazine ring for nucleophilic aromatic substitution, enabling C–H functionalization under mild conditions .

- Kinetic Studies : Use time-resolved FTIR or in-situ NMR to monitor intermediate formation and adjust reaction parameters .

Q. What analytical approaches address discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and re-measure thermal properties (DSC/TGA) to exclude solvent or impurity effects .

- Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO:water mixtures) using UV-Vis spectroscopy for quantification .

Data Contradiction Analysis

Q. How should researchers interpret variability in enantiomeric excess (ee) across synthetic batches?

- Methodological Answer :

- Catalyst Degradation : Monitor iridium catalyst activity via ICP-MS to detect metal leaching .

- Atmospheric Control : Ensure rigorous exclusion of oxygen and moisture, which can racemize chiral centers .

- Chiral HPLC Calibration : Use validated columns (e.g., Chiralpak AD-H) and internal standards to improve ee measurement accuracy .

Safety and Handling in Research Settings

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer : Based on SDS for analogous compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.